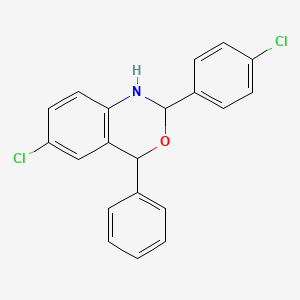![molecular formula C20H16ClN3O3 B11682497 3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11682497.png)
3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acétyl-1-(3-chlorophényl)-5-(4-méthylphényl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione est un composé organique complexe qui appartient à la classe des pyrrolo[3,4-c]pyrazoles. Ce composé se caractérise par sa structure unique, qui comprend des groupes acétyle, chlorophényle et méthylphényle.
Méthodes De Préparation
La synthèse de 3-acétyl-1-(3-chlorophényl)-5-(4-méthylphényl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse commence souvent par la préparation de composés intermédiaires, qui sont ensuite soumis à des réactions de cyclisation dans des conditions spécifiques pour former le noyau pyrrolo[3,4-c]pyrazole souhaité. Les réactifs courants utilisés dans ces réactions comprennent le chlorure d'acétyle, le chlorobenzène et le méthylbenzène, entre autres. Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour assurer des rendements élevés et la pureté du produit final.
Analyse Des Réactions Chimiques
3-acétyl-1-(3-chlorophényl)-5-(4-méthylphényl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione subit divers types de réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de dérivés oxydés.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui donne des formes réduites du composé.
Substitution: Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes, les acides et les bases.
Addition: Des réactions d'addition peuvent se produire aux doubles liaisons présentes dans le composé, ce qui conduit à la formation de produits d'addition.
Applications De Recherche Scientifique
3-acétyl-1-(3-chlorophényl)-5-(4-méthylphényl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione a plusieurs applications en recherche scientifique:
Chimie: Il est utilisé comme brique de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie: Il est utilisé dans le développement de nouveaux matériaux et produits chimiques.
Mécanisme d'action
Le mécanisme d'action de 3-acétyl-1-(3-chlorophényl)-5-(4-méthylphényl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of 3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-acétyl-1-(3-chlorophényl)-5-(4-méthylphényl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione peut être comparé à d'autres composés similaires tels que:
1-(4-chlorophényl)-3-(3-(4-méthylphényl)-1-ph-1H-pyrazol-4-yl)-2-propén-1-one: Ce composé présente des similitudes structurelles mais diffère dans ses groupes fonctionnels et sa réactivité globale.
3-(4-chlorophényl)-2-(4-méthylphényl)acrylonitrile hydrate: Un autre composé structurellement apparenté avec des propriétés chimiques et des applications différentes.
Propriétés
Formule moléculaire |
C20H16ClN3O3 |
|---|---|
Poids moléculaire |
381.8 g/mol |
Nom IUPAC |
3-acetyl-1-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C20H16ClN3O3/c1-11-6-8-14(9-7-11)23-19(26)16-17(12(2)25)22-24(18(16)20(23)27)15-5-3-4-13(21)10-15/h3-10,16,18H,1-2H3 |
Clé InChI |
IFXNLWGISLOJJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)C)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
![3-Piperidino-5-(2-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11682485.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11682489.png)
![2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11682498.png)
